molecular formula C12H16ClNO2S B2906910 4-chloro-N-cyclohexylbenzenesulfonamide CAS No. 7454-53-7

4-chloro-N-cyclohexylbenzenesulfonamide

Cat. No.: B2906910
CAS No.: 7454-53-7
M. Wt: 273.78
InChI Key: LXJLMDHHUXKUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-cyclohexylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H16ClNO2S and its molecular weight is 273.78. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Preparation

4-Chloro-N-cyclohexylbenzenesulfonamide exhibits properties useful for radical chlorination at allylic or benzylic carbon. It's a reagent with a melting point of 42°C, soluble in benzene, CCl4, CHCl3, and CH2Cl2, but insoluble in water and petroleum ether. Its purity can be analyzed using methods like melting point determination, NMR, and combustion analysis. To avoid decomposition, it should be stored under nitrogen, in the dark, and handled in a fume hood due to its toxicity (Maynard, 2001).

Application in Oxidation Catalyst Design

Sulfonamide-substituted iron phthalocyanines, incorporating 4-tert-butylbenzenesulfonamide as a substituent, exhibit remarkable stability under oxidative conditions. These phthalocyanines are potential oxidation catalysts and have shown significant oxidation of cyclohexene and styrene, forming allylic ketone and benzaldehyde, respectively (Işci et al., 2014).

Role in Carbonic Anhydrase Inhibition

4-Chloro-3-nitrobenzenesulfonamide is involved in the synthesis of [1,4]oxazepine-based primary sulfonamides, which are potent inhibitors of human carbonic anhydrases. This demonstrates its utility in developing therapeutic agents targeting carbonic anhydrases, crucial in many physiological processes (Sapegin et al., 2018).

Photooxidation Studies

Research on the photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide has shown that irradiation in air-saturated solutions produces 4-chloronitrosobenzene and 4-chloronitrobenzene, with 4-chloronitrobenzene being stable to photolysis. This study contributes to understanding the photochemical reactions of sulfonamides in environmental contexts (Miller & Crosby, 1983).

Antibacterial Activity

Synthesized 4-chloro-2-mercaptobenzenesulfonamide derivatives have demonstrated promising antibacterial activity against various anaerobic Gram-positive bacteria strains. This highlights the potential of this compound derivatives in antibacterial drug development (Sławiński et al., 2013).

Anticancer Effects and Carbonic Anhydrase Inhibition

Studies on dibenzensulfonamides with structures similar to this compound have shown they induce apoptosis and autophagy in tumor cells, and inhibit tumor-associated human carbonic anhydrase isoenzymes. This indicates a potential role in developing new anticancer drugs (Gul et al., 2018).

Copper(II) Extraction

4-Chloro-N-8-quinolinylbenzenesulfonamide, a related compound, has been used effectively for copper(II) extraction from potassium nitrate solutions. This research contributes to the field of metal extraction and purification (Almela et al., 2004).

Properties

IUPAC Name

4-chloro-N-cyclohexylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJLMDHHUXKUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.